molecular formula C11H8BrNO2S B8207942 Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate

Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate

Cat. No.: B8207942
M. Wt: 298.16 g/mol
InChI Key: WZCQRCMOCRWABH-UHFFFAOYSA-N
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Description

Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate (CAS 2091099-38-4) is a high-purity (95%) chemical building block specifically designed for research applications in medicinal and organic chemistry. This compound features a benzoate ester linked to a 5-bromo-thiazole ring, a privileged scaffold in drug discovery. The reactive bromo and ester functional groups make it a versatile intermediate for constructing more complex molecules via cross-coupling reactions and functional group transformations. Thiazole derivatives are extensively investigated for their diverse bioactivities. Similar structures have demonstrated promising antimicrobial and antifungal properties . Furthermore, methyl salicylate-based thiazoles have been rationally designed as potent Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors , showing significant anticancer activity in studies against breast cancer cell lines (e.g., T47D) . The thiazole core is known for its high affinity for the polar active site of the PTP1B enzyme, a recognized molecular target for cancer therapy . Researchers can utilize this compound as a key precursor in the synthesis of novel bioactive molecules, including thiazole-linked 1,2,3-triazole hybrids, which are explored for their broad-spectrum efficacy . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2S/c1-15-11(14)8-4-2-7(3-5-8)10-13-6-9(12)16-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCQRCMOCRWABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Preparation

The thiazole component, 5-bromo-2-iodo-1,3-thiazole, is prepared via bromination of 2-iodothiazole using N-bromosuccinimide (NBS) in dichloromethane. The benzoate partner, methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, is synthesized through Miyaura borylation of methyl 4-bromobenzoate with bis(pinacolato)diboron in the presence of a palladium catalyst.

Coupling Conditions and Yield Optimization

A representative protocol employs Pd(PPh₃)₄ (5 mol%) as the catalyst, potassium carbonate (2 equiv) as the base, and a 3:1 mixture of dioxane/water at 80°C for 12 hours. Under these conditions, yields typically range from 45–60%, with purification via silica gel chromatography (hexane/ethyl acetate, 4:1). Challenges include homocoupling of the boronate ester, which is mitigated by rigorous exclusion of oxygen.

Table 1: Key Parameters for Suzuki-Miyaura Coupling

ParameterOptimal ValueImpact on Yield
Catalyst Loading5 mol% Pd(PPh₃)₄<50% yield below 3 mol%
Solvent SystemDioxane/H₂O (3:1)Polar aprotic solvents preferred
Temperature80°CLower temps slow kinetics
Reaction Time12–18 hoursProlonged time risks decomposition

Cyclocondensation of Thiourea Derivatives

Cyclocondensation offers a one-pot route to assemble the thiazole ring directly onto the benzoate scaffold. This method is advantageous for avoiding pre-functionalized thiazole precursors.

Thiourea Intermediate Synthesis

Methyl 4-aminobenzoate is reacted with potassium thiocyanate (KSCN) in acetic acid to form methyl 4-thiocyanatobenzoate, which is subsequently treated with bromine in chloroform at 0°C. The resulting thiourea derivative undergoes cyclization upon heating, yielding the thiazole ring.

Bromination-Cyclization Sequence

Bromine acts as both an oxidizing agent and bromine source. In a typical procedure, methyl 4-thiocyanatobenzoate (1 equiv) is treated with bromine (1.2 equiv) in chloroform, followed by reflux at 60°C for 6 hours. The reaction proceeds via electrophilic aromatic substitution, with the thiocyanate group directing bromination to the 5-position of the thiazole.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the thiazole ring.

    Hydrolysis: 4-(5-bromo-1,3-thiazol-2-yl)benzoic acid.

Scientific Research Applications

Medicinal Chemistry

Role as an Intermediate
Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its thiazole moiety enhances biological activity and facilitates the development of drugs targeting various diseases.

Anticancer Properties
Research indicates that compounds containing the thiazole ring exhibit promising anticancer activities. For instance, derivatives of thiazole have been synthesized and evaluated for their cytotoxic effects on cancer cell lines, demonstrating significant inhibition of cell proliferation.

Case Study: Anticancer Activity
A study evaluated several thiazole derivatives against human cancer cell lines, revealing that certain compounds exhibited low IC50 values, indicating potent anti-tumor activity. The mechanism of action often involves modulation of key signaling pathways associated with tumor growth.

CompoundCell LineIC50 (µM)
5-trifluoromethyl derivativeMCF-7 (breast cancer)7.94
5-chloro derivativeHeLa (cervical cancer)6.35

Biological Studies

Antimicrobial Activity
The compound has been studied for its antimicrobial properties. Its structure allows it to interact with bacterial targets effectively, leading to the development of new antimicrobial agents.

Case Study: Antimicrobial Efficacy
A study assessed the antibacterial activity of thiazole derivatives against various bacterial strains. The results showed that some derivatives outperformed standard antibiotics.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5eE. coli12 µg/mL
5kS. aureus10 µg/mL
5gP. aeruginosa15 µg/mL

Materials Science

Development of Novel Materials
this compound is also utilized in materials science for creating novel materials with specific electronic or optical properties. Its unique chemical structure contributes to the development of advanced materials used in various applications.

Table: Comparison of Thiazole Derivatives

Compound NameStructure FeaturesNotable Activity
Methyl 4-(bromomethyl)benzoateBromomethyl groupModerate antimicrobial
Methyl 4-(5-chloro-1,3-thiazol-2-yl)benzoateChlorine substitutionEnhanced anticancer
Methyl 4-(5-methyl-1,3-thiazol-2-yl)benzoateMethyl groupIncreased solubility

Mechanism of Action

The mechanism of action of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to molecular targets. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Bromine Location

The position of bromine and the nature of substituents significantly influence physicochemical and biological properties. Key comparisons include:

Methyl 4-(Thiazol-2-yl)Benzoate (CAS 305806-42-2)
  • Structure : Lacks bromine on the thiazole ring.
  • This analog may exhibit lower metabolic stability compared to the brominated derivative due to reduced lipophilicity .
Compound C2 (Methyl 4-(4-(2-(4-Bromophenyl)Quinoline-4-Carbonyl)Piperazin-1-yl)Benzoate)
  • Structure: Bromine is located on a phenyl ring attached to a quinoline core.
  • Impact: The extended π-conjugation of the quinoline system may enhance fluorescence properties, making it suitable for imaging applications. However, the larger molecular weight (vs. the target compound) could reduce bioavailability .
Compound 9c (N-[2-(4-Bromophenyl)-1,3-Thiazol-5-yl]Acetamide)
  • Structure : Bromine is on a phenyl ring linked to a thiazole via a triazole-acetamide group.
  • However, the bulky substituent may increase steric hindrance, limiting membrane permeability .

Halogen Substitution Effects

Chloro vs. Bromo Derivatives (Compounds 4 and 5, )
  • Chloro Derivative : Smaller atomic size and lower electronegativity reduce van der Waals interactions and polarizability.
  • Bromo Derivative : Larger size and higher polarizability enhance hydrophobic interactions and binding to aromatic residues in enzymes.
  • Example : Brominated analogs in exhibit stronger antimicrobial activity than chloro derivatives due to improved target binding .
Antimicrobial Potential
  • Target Compound : Bromine on the thiazole may disrupt bacterial membrane integrity or inhibit enzymes like aromatase (see ).
Antiproliferative Activity
  • Compound 9c () : Demonstrates antiproliferative effects against MCF-7 cells. The target compound’s brominated thiazole core may similarly interfere with cancer cell proliferation pathways .

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Molecular Formula Bromine Position Key Functional Groups Biological Activity Reference
Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate $ \text{C}{12}\text{H}{9}\text{BrNO}_2\text{S} $ Thiazole C5 Methyl benzoate Potential antimicrobial
Compound C2 () $ \text{C}{28}\text{H}{23}\text{BrN}2\text{O}3 $ Phenyl C4 Quinoline, piperazine Not specified
Compound 9c () $ \text{C}{24}\text{H}{18}\text{BrN}5\text{O}2\text{S} $ Phenyl C4 Triazole, acetamide Antiproliferative
Compound 4 () $ \text{C}{26}\text{H}{19}\text{ClFN}_5\text{S} $ Thiazole C5 (Cl) Pyrazole, triazole Antimicrobial

Biological Activity

Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a bromine atom, which enhances its reactivity and biological activity. The thiazole moiety is known for participating in various biochemical interactions, making it a valuable scaffold for drug development.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's thiazole ring can form hydrogen bonds and engage in π-π interactions, which are crucial for binding to molecular targets. This interaction can modulate critical biochemical pathways involved in cellular processes such as proliferation and apoptosis .

Antimicrobial Activity

Research indicates that thiazole derivatives possess notable antimicrobial properties. This compound has been evaluated against various bacterial strains, showing significant inhibitory effects. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans4 µg/mL

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

This compound has also demonstrated promising anticancer properties. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µg/mL)
HeLa (cervical cancer)10.5 ± 0.5
MCF-7 (breast cancer)15.2 ± 1.0
A549 (lung cancer)12.8 ± 0.8

The structure-activity relationship analysis indicates that the presence of the bromine atom enhances the compound's efficacy by increasing lipophilicity and facilitating better interaction with cellular targets .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The results indicated that this compound had superior activity against Gram-positive bacteria compared to standard antibiotics .
  • Cytotoxicity Assessment : Another research effort focused on the anticancer potential of thiazole derivatives. This compound was found to induce apoptosis in HeLa cells through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a brominated thiazole intermediate with a methyl benzoate derivative. For example, similar compounds are synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts or nucleophilic aromatic substitution under controlled temperatures (60–80°C) . Solvent selection (e.g., DMF or THF) and base choice (e.g., K₂CO₃) critically influence yield. Optimization may require varying stoichiometric ratios (e.g., 1:1.2 for aryl halide to boronic acid) and reaction times (12–24 hours) to maximize purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of techniques is essential:

  • ¹H/¹³C NMR : To confirm the presence of the thiazole ring (δ 7.2–8.1 ppm for aromatic protons) and ester group (δ 3.9 ppm for methyl) .
  • IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and C-Br (600–700 cm⁻¹) stretches .
  • LC-MS : For molecular ion peak verification (e.g., [M+H]⁺ at m/z 312.2) and purity assessment .
    Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: The compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation hazards). Key precautions include:

  • Use of fume hoods and PPE (gloves, lab coat, goggles).
  • Avoidance of open flames (due to potential flammability in solvents like DMF) .
  • Emergency procedures: For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL or ORTEP-3 can determine bond lengths, angles, and torsion angles. For example:

  • The bromine atom’s position on the thiazole ring can be confirmed via electron density maps.
  • Twinning or disorder in crystals may require refinement using SHELXL’s TWIN/BASF commands .
    A typical data collection protocol involves Mo-Kα radiation (λ = 0.71073 Å) at 100 K, with R1 values < 0.05 for high confidence .

Q. How to address discrepancies between calculated and experimental elemental analysis?

Methodological Answer: Discrepancies often arise from incomplete purification or hygroscopicity. Strategies include:

  • Recrystallization : Use solvents like ethanol/water mixtures to remove impurities.
  • Karl Fischer titration : Verify moisture content if hygroscopic.
  • High-resolution MS : Confirm molecular formula accuracy .

Q. What is the role of the bromo substituent in modulating reactivity or bioactivity?

Methodological Answer: The bromine atom enhances electrophilic aromatic substitution reactivity and influences biological interactions (e.g., halogen bonding with protein targets). For example:

  • In analogs, bromine at the thiazole 5-position increases antimicrobial activity due to improved lipophilicity .
  • Comparative studies with non-brominated analogs (e.g., via IC₅₀ assays) can quantify bioactivity differences .

Q. How to design multi-step syntheses incorporating this compound as an intermediate?

Methodological Answer: Use 4-(5-bromo-1,3-thiazol-2-yl)piperidine (CAS 1159815-54-9) as a building block for coupling reactions. Example steps:

Buchwald-Hartwig amination : Attach aryl amines using Pd(dba)₂/Xantphos catalysts .

Click chemistry : Copper-catalyzed azide-alkyne cycloaddition to introduce triazole moieties .
Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates via column chromatography .

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